molecular formula C23H16Cl2IN3O4 B12017740 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 769151-61-3

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12017740
CAS No.: 769151-61-3
M. Wt: 596.2 g/mol
InChI Key: KZGSBTIUHACPGD-KVSWJAHQSA-N
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Preparation Methods

The synthesis of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes the following steps:

Chemical Reactions Analysis

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The iodobenzoyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The carbohydrazonoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The dichlorobenzoate group may contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Properties

CAS No.

769151-61-3

Molecular Formula

C23H16Cl2IN3O4

Molecular Weight

596.2 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H16Cl2IN3O4/c24-15-7-10-17(19(25)11-15)23(32)33-16-8-5-14(6-9-16)12-28-29-21(30)13-27-22(31)18-3-1-2-4-20(18)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+

InChI Key

KZGSBTIUHACPGD-KVSWJAHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)I

Origin of Product

United States

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